

AF3485 Antibody: A Technical Guide to Specificity and Clonality

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Compound of Interest

Compound Name: AF3485

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **AF3485** antibody, a crucial tool for researchers studying Angiopoietin-like Protein 4 (ANGPTL4). We will delve into its specificity, clonality, and performance in various applications, supported by quantitative data and detailed experimental protocols.

Introduction to AF3485

The **AF3485** antibody is a polyclonal antibody raised in goats, designed to target human and primate Angiopoietin-like Protein 4 (ANGPTL4).^{[1][2][3]} ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis. This antibody is a valuable reagent for the qualitative and quantitative detection of ANGPTL4 in various biological samples.

Antibody Characteristics

The **AF3485** antibody is an antigen affinity-purified polyclonal goat IgG. It was developed using a mouse myeloma cell line (NS0)-derived recombinant human ANGPTL4, specifically the Leu165-Ser406 region, as the immunogen.

Characteristic	Specification	Source
Host	Goat	[1]
Clonality	Polyclonal	[1]
Isotype	IgG	
Purification	Antigen Affinity-purified	
Immunogen	Recombinant Human ANGPTL4 (Leu165-Ser406)	
Species Reactivity	Human, Primate	[1]
Formulation	Lyophilized from a 0.2 µm filtered solution in PBS with Trehalose	

Specificity and Cross-Reactivity

The specificity of the **AF3485** antibody has been validated through various immunoassays. It demonstrates high specificity for human ANGPTL4 with minimal cross-reactivity with other related proteins.

Application	Cross-Reactivity	Source
Sandwich Immunoassays	< 0.2% with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4	[1]
Western Blot	~1% with rhANGPLT4 N- terminal Fragment	[1]

Validated Applications and Recommended Dilutions

The **AF3485** antibody has been validated for use in several key immunoassays. The following table summarizes the recommended starting concentrations. Researchers are advised to optimize the dilutions for their specific experimental conditions.

Application	Recommended Concentration	Sample Type	Source
Western Blot	0.1 µg/mL	Recombinant Human ANGPTL4	[1]
Simple Western™	50 µg/mL	Human Diabetic Adipose Lysate	
ELISA (Capture)	0.2-0.8 µg/mL	-	[1]

Experimental Protocols

Western Blotting

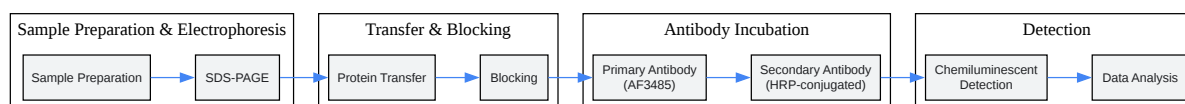
This protocol provides a general guideline for using the **AF3485** antibody in a Western Blotting experiment.

Materials:

- **AF3485** Antibody
- Recombinant Human ANGPTL4 protein or cell lysate
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Wash buffer (TBST)
- HRP-conjugated secondary antibody (anti-goat IgG)
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Sample Preparation:** Prepare protein samples (recombinant protein or cell lysates) in loading buffer and denature by heating.
- **Electrophoresis:** Separate the protein samples by SDS-PAGE.
- **Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the **AF3485** antibody to the recommended concentration (0.1 µg/mL) in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with wash buffer.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated anti-goat secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. A specific band for ANGPTL4 should be detected at approximately 59 kDa.



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Western Blot Experimental Workflow

Sandwich ELISA

The **AF3485** antibody can be used as a capture antibody in a sandwich ELISA for the quantitative measurement of human ANGPTL4. For optimal performance, it is recommended to use it in a matched pair with a biotinylated anti-human ANGPTL4 detection antibody (e.g., Catalog # **BAF3485**) and Recombinant Human ANGPTL4 as the standard.

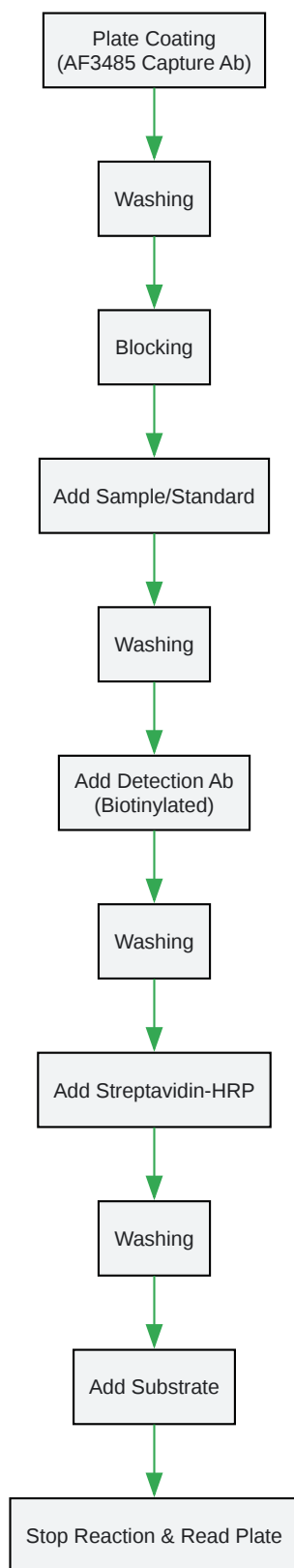
Materials:

- **AF3485** Antibody (Capture)
- Biotinylated Anti-Human ANGPTL4 Antibody (Detection)
- Recombinant Human ANGPTL4 Standard
- 96-well microplates
- Coating buffer
- Wash buffer
- Reagent diluent
- Streptavidin-HRP
- Substrate solution (e.g., TMB)
- Stop solution
- Plate reader

Procedure:

- Coating: Dilute the **AF3485** capture antibody to a working concentration of 0.2-0.8 µg/mL in coating buffer and coat a 96-well plate overnight at room temperature.
- Washing: Wash the plate three times with wash buffer.

- Blocking: Block the plate with reagent diluent for 1 hour at room temperature.
- Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in reagent diluent, and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.
- Washing: Repeat the washing step.
- Develop and Read: Add the substrate solution and incubate until color develops. Stop the reaction with stop solution and read the absorbance at the appropriate wavelength.

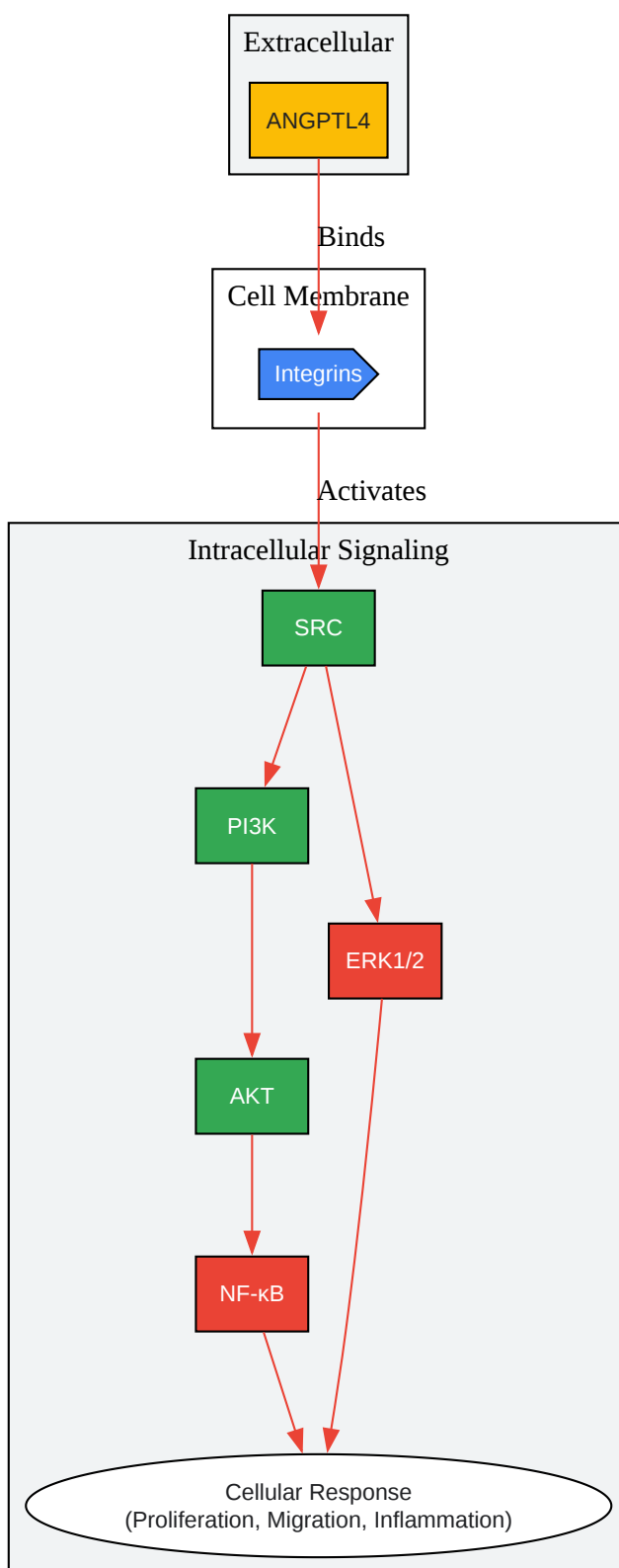


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Sandwich ELISA Experimental Workflow

ANGPTL4 Signaling Pathway

ANGPTL4 is a multifaceted signaling protein that can influence various cellular processes. Its signaling can be initiated through interactions with cell surface receptors, such as integrins, leading to the activation of downstream pathways.



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Simplified ANGPTL4 Signaling Pathway

Upon binding to integrins, ANGPTL4 can activate SRC family kinases.[4] This activation can subsequently trigger downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways.[4][5] These pathways are known to regulate a wide range of cellular functions, including cell proliferation, migration, and inflammation.[4] The activation of the PI3K/AKT pathway can lead to the modulation of NF- κ B activity, a key regulator of inflammatory responses.[4]

Conclusion

The **AF3485** polyclonal antibody is a highly specific and versatile tool for the detection and quantification of human and primate ANGPTL4. Its validation in key applications such as Western Blotting and ELISA, combined with its low cross-reactivity, makes it an excellent choice for researchers investigating the role of ANGPTL4 in health and disease. The provided protocols and signaling pathway information serve as a valuable resource for designing and executing experiments with this antibody.

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